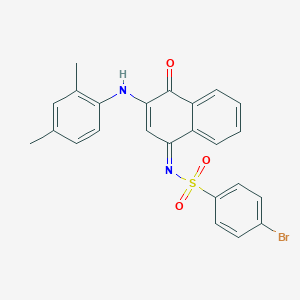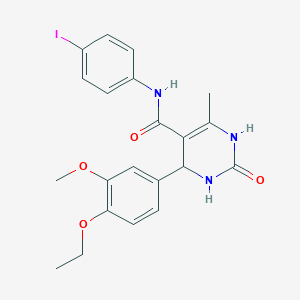
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDDP and is a pyrrole derivative that has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CDDP is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, CDDP has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
実験室実験の利点と制限
One of the main advantages of CDDP is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies. However, one of the limitations of CDDP is its potential toxicity, which may limit its clinical applications.
将来の方向性
There are several future directions for the study of CDDP, including the development of new cancer therapies, the investigation of its anti-inflammatory and analgesic properties, and the optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of CDDP and its potential toxicity, which may limit its clinical applications.
Conclusion:
In conclusion, 3-Chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, including its potent antitumor activity and anti-inflammatory and analgesic properties. However, further studies are needed to fully understand its mechanism of action and potential toxicity, which may limit its clinical applications.
合成法
The synthesis of CDDP can be achieved through various methods, including the reaction of 3,4-dichloroaniline with 3-methylpiperidin-1-amine to form an intermediate, which is then reacted with a chlorinated pyrrole derivative to yield CDDP. This synthesis method has been optimized to produce high yields of CDDP with high purity.
科学的研究の応用
CDDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDDP has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain management therapies.
特性
分子式 |
C16H15Cl3N2O2 |
|---|---|
分子量 |
373.7 g/mol |
IUPAC名 |
3-chloro-1-(3,4-dichlorophenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15Cl3N2O2/c1-9-3-2-6-20(8-9)14-13(19)15(22)21(16(14)23)10-4-5-11(17)12(18)7-10/h4-5,7,9H,2-3,6,8H2,1H3 |
InChIキー |
QIIGQAJZDPRKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
正規SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285050.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)


![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)
